molecular formula C21H24BNO3 B13938440 7-(Benzyloxy)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

7-(Benzyloxy)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Cat. No.: B13938440
M. Wt: 349.2 g/mol
InChI Key: LYJBNYVLWHDFQL-UHFFFAOYSA-N
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Description

7-(Benzyloxy)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a complex organic compound that features both an indole core and a boronate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Benzyloxy)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole typically involves multiple steps, starting from commercially available precursors

    Formation of Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of Benzyloxy Group: The benzyloxy group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the indole is replaced by the benzyloxy group.

    Formation of Boronate Ester: The boronate ester can be formed by reacting the indole derivative with bis(pinacolato)diboron in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-(Benzyloxy)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more reduced forms, such as amines or alcohols.

    Substitution: The benzyloxy and boronate ester groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or palladium catalysts can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

7-(Benzyloxy)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and organic materials.

    Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.

    Industry: It can be used in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 7-(Benzyloxy)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The boronate ester group can interact with biological molecules, potentially inhibiting or activating specific pathways.

Comparison with Similar Compounds

Similar Compounds

    7-(Benzyloxy)-1H-indole:

    2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole: Lacks the benzyloxy group, which may affect its solubility and interaction with biological targets.

Uniqueness

The presence of both the benzyloxy and boronate ester groups in 7-(Benzyloxy)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole makes it a versatile compound with unique reactivity and potential applications in various fields. The combination of these functional groups allows for a wide range of chemical modifications and interactions with biological molecules.

Properties

Molecular Formula

C21H24BNO3

Molecular Weight

349.2 g/mol

IUPAC Name

7-phenylmethoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

InChI

InChI=1S/C21H24BNO3/c1-20(2)21(3,4)26-22(25-20)18-13-16-11-8-12-17(19(16)23-18)24-14-15-9-6-5-7-10-15/h5-13,23H,14H2,1-4H3

InChI Key

LYJBNYVLWHDFQL-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2)C(=CC=C3)OCC4=CC=CC=C4

Origin of Product

United States

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